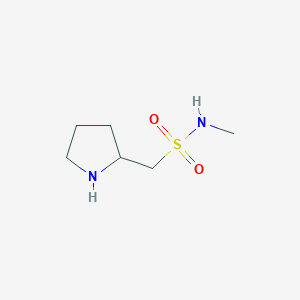
N-methyl-1-pyrrolidin-2-ylmethanesulfonamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cycloaddition and Synthesis Applications
- Polar [3+2] Cycloaddition : Pyrrolidines, which include N-methyl-1-pyrrolidin-2-ylmethanesulfonamide derivatives, play a significant role in organic chemistry due to their biological effects and utility in medicine and industry. A study demonstrated the synthesis of pyrrolidines through [3+2] cycloaddition, highlighting their potential in creating compounds for medicinal and industrial applications (Żmigrodzka et al., 2022).
Chemical Rearrangement and Structural Elucidation
- Rearrangement of Threonine and Serine-Based Sulfonamides : Research has explored the synthesis and rearrangement of sulfonamides derived from amino acids, leading to unexpected products like pyrrolidin-3-ones. This showcases the structural diversity achievable through manipulation of sulfonamide-based compounds, including those related to N-methyl-1-pyrrolidin-2-ylmethanesulfonamide (Králová et al., 2019).
Electrocatalysis and Ionic Liquids
- Electrochemical Stability and Ionic Conductivity : A series of N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts were synthesized, demonstrating potential uses as ionic liquids and solid electrolytes. These compounds, related to N-methyl-1-pyrrolidin-2-ylmethanesulfonamide, exhibit low melting points and high electrochemical stability, making them suitable for electrochemical applications (Forsyth et al., 2006).
Organocatalysis
- Enantioselective Catalysis : The derivatives of N-methyl-1-pyrrolidin-2-ylmethanesulfonamide have been utilized as organocatalysts in enantioselective syntheses. For instance, studies have shown their efficiency in catalyzing asymmetric Michael additions and aldol reactions, providing high yields and selectivities. These applications highlight the importance of such compounds in stereoselective organic synthesis (Singh et al., 2013).
Drug Molecule Modification
- Late-Stage Methylation : Research has also focused on the methylation of heterocyclic N-oxides with sulfonium ylides, where pyrrolidine plays a crucial role. This process is instrumental in drug molecule modification, showcasing the versatility of pyrrolidine derivatives in medicinal chemistry (An et al., 2020).
Safety And Hazards
The safety information available indicates that “N-methyl-1-pyrrolidin-2-ylmethanesulfonamide” should be handled with care . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
N-methyl-1-pyrrolidin-2-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c1-7-11(9,10)5-6-3-2-4-8-6/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLKEXMTOKBOPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-pyrrolidin-2-ylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



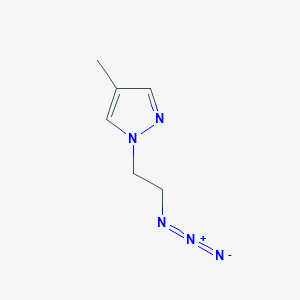


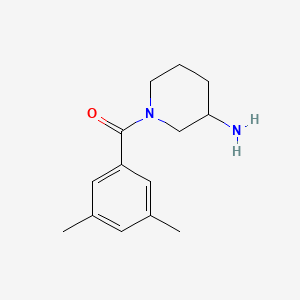
![3-[2-(Dimethylamino)ethoxy]-4-methylbenzoic acid](/img/structure/B1464423.png)
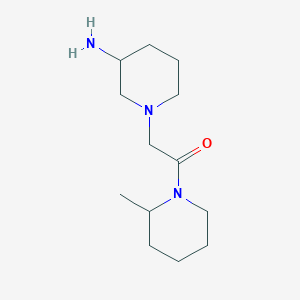
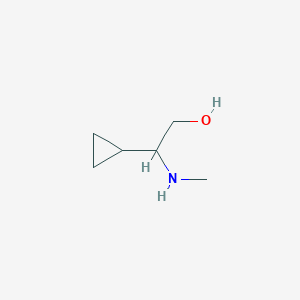
![1-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B1464426.png)
![1-[(4-Ethylphenyl)methyl]piperidin-3-amine](/img/structure/B1464427.png)
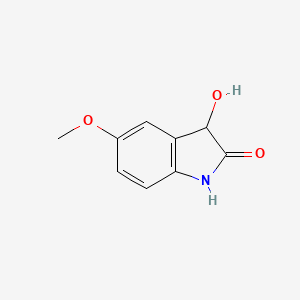
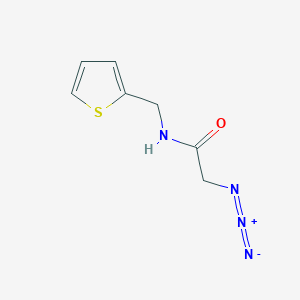
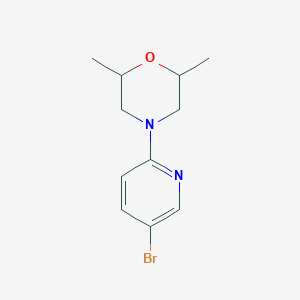
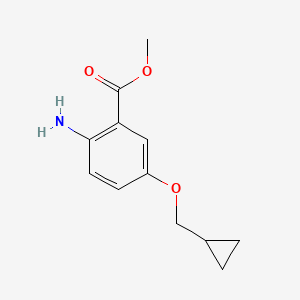
![2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1464437.png)